D-Ethylgonendion

Übersicht

Beschreibung

orgestrel intermediate.

Wissenschaftliche Forschungsanwendungen

Steroidhydroxilierung

D-Ethylgonendion wurde hinsichtlich seiner Rolle in Steroidhydroxilierungsprozessen untersucht. Insbesondere wurde es verwendet, um die Hydroxylierungsspezifität bestimmter Cytochrom-P450-Proteine zu untersuchen, die für den Steroidstoffwechsel in Organismen von entscheidender Bedeutung sind .

Enzymwechselwirkungsstudien

Die Forschung konzentrierte sich auch darauf, wie this compound mit Enzymen wie NADPH-Cytochrom-P450-Reduktasen (CPR) interagiert, die für den Elektronentransfer während der Steroidhydroxilierung unerlässlich sind .

Biotechnologische Produktion

Die Verbindung hat potenzielle Anwendungen in biotechnologischen Produktionssystemen, wo sie als Substrat zur Herstellung spezifischer hydroxylierter Steroidprodukte durch mikrobielle Fermentationsprozesse verwendet werden könnte .

Aufbau einer molekularen Toolbox

Obwohl nicht direkt erwähnt, könnten Verbindungen wie this compound Teil des Aufbaus einer molekularen Toolbox sein, um die Fähigkeiten von Organismen wie Pichia pastoris für die heterologe Proteinproduktion zu erweitern .

Wirkmechanismus

Target of Action

D-Ethylgonendione, also known as Ethylgonendione, primarily targets the cytochrome P450 family of enzymes . Specifically, the cytochrome P450 gene CYP68J5 is responsible for the hydroxylation of D-Ethylgonendione . This enzyme plays a crucial role in the synthesis of 11α-OH-ethylgonendione, an important intermediate for the synthesis of desogestrel .

Mode of Action

D-Ethylgonendione interacts with its target, the cytochrome P450 enzyme CYP68J5, through a process known as hydroxylation . Hydroxylation is a chemical reaction that introduces a hydroxyl group (-OH) into an organic compound. In the case of D-Ethylgonendione, this hydroxylation process occurs at the 11α position .

Biochemical Pathways

The hydroxylation of D-Ethylgonendione by CYP68J5 is a key step in the biosynthesis of desogestrel, a major ingredient of third-generation oral contraceptives . This process is part of a larger biochemical pathway involving the conversion of steroids into bioactive compounds .

Result of Action

The hydroxylation of D-Ethylgonendione results in the formation of 11α-OH-ethylgonendione . This compound is an important intermediate in the synthesis of desogestrel . Therefore, the action of D-Ethylgonendione contributes to the production of third-generation oral contraceptives .

Action Environment

The action of D-Ethylgonendione is influenced by various environmental factors. For instance, the activity of the cytochrome P450 enzyme CYP68J5, which mediates the hydroxylation of D-Ethylgonendione, can be affected by factors such as temperature, pH, and the presence of other molecules . .

Biochemische Analyse

Biochemical Properties

D-Ethylgonendione interacts with various enzymes and proteins in biochemical reactions. For instance, it undergoes 15α-hydroxylation mediated by Penicillium raistrickii, a key step for the industrial production of gestodene . This process involves the interaction of D-Ethylgonendione with cytochrome P450 proteins .

Cellular Effects

The cellular effects of D-Ethylgonendione are primarily observed in its role as an intermediary in the production of gestodene. The hydroxylation of D-Ethylgonendione by Penicillium raistrickii influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Ethylgonendione involves its conversion into gestodene through a series of biochemical reactions. The key step is the 15α-hydroxylation of D-Ethylgonendione, mediated by Penicillium raistrickii. This process involves the binding of D-Ethylgonendione to cytochrome P450 proteins, leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of D-Ethylgonendione over time in laboratory settings are primarily observed in the context of its hydroxylation. The substrate bioconversion of D-Ethylgonendione enhances to 82% in a system containing 4% deep eutectic solvents (DES), 2g/L substrate, and 17.5gdw/L mycelium over 72 hours .

Metabolic Pathways

D-Ethylgonendione is involved in the metabolic pathway leading to the production of gestodene. This pathway involves the 15α-hydroxylation of D-Ethylgonendione, mediated by Penicillium raistrickii .

Biologische Aktivität

Ethylgonendione is a synthetic steroid compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antioxidant, cytotoxic, and potential therapeutic effects, supported by case studies and research findings.

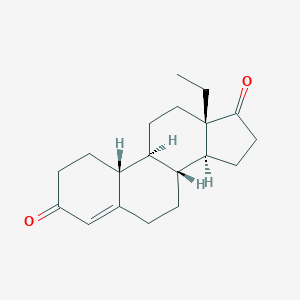

Chemical Structure and Properties

Ethylgonendione is characterized by its steroidal backbone, which is crucial for its interaction with biological systems. Its molecular formula is CHO, and it possesses a ketone functional group that contributes to its reactivity and biological properties.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of ethylgonendione. For instance, research involving molecular docking analyses indicated that compounds similar to ethylgonendione can effectively bind to tyrosyl-tRNA synthetase, a critical enzyme in bacterial protein synthesis. This interaction suggests a mechanism through which ethylgonendione may exert its antibacterial effects, making it a candidate for developing novel antibacterial agents .

Case Study: In Vitro Antibacterial Assays

A study assessed the antibacterial activity of ethylgonendione against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods. The results are summarized in Table 1:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Salmonella enterica | 0.25 |

These findings indicate that ethylgonendione exhibits significant antibacterial activity, particularly against Salmonella enterica and Escherichia coli.

Antioxidant Activity

Ethylgonendione has also been evaluated for its antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was used to assess the free radical scavenging ability of ethylgonendione. The results showed an IC value of 15 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like Vitamin C.

Table 2: Antioxidant Activity Comparison

| Compound | IC (µg/mL) |

|---|---|

| Ethylgonendione | 15 |

| Vitamin C | 10 |

| BHA | 20 |

Cytotoxic Effects

The cytotoxicity of ethylgonendione was evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxic effects with IC values of 12 µM for MCF-7 cells and 18 µM for HeLa cells.

Table 3: Cytotoxicity Results

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 18 |

These results suggest that ethylgonendione may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of ethylgonendione can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By binding to key enzymes such as tyrosyl-tRNA synthetase, ethylgonendione may inhibit bacterial protein synthesis.

- Oxidative Stress Modulation : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage.

- Induction of Apoptosis : In cancer cells, ethylgonendione may induce apoptosis through the activation of intrinsic pathways.

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLHOJQRZNGHLQ-ATIFRJIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020560 | |

| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23477-67-0, 21800-83-9 | |

| Record name | Gon-4-ene-3,17-dione, 13-ethyl-, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23477-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Ethylgon-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21800-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Ethyl-gon-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021800839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gon-4-ene-3,17-dione, 13-ethyl-, (+-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13β-Ethylgon-4-en-3,17-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH07J8F03F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.